3-(3-Fluorophenyl)pyrrolidin-3-ol hydrochloride
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Overview
Description
“3-(3-Fluorophenyl)pyrrolidin-3-ol hydrochloride” is a chemical compound with the IUPAC name 3-(3-fluorobenzyl)pyrrolidin-3-ol hydrochloride . It has a molecular weight of 217.67 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12FNO.ClH/c11-9-3-1-2-8(6-9)10(13)4-5-12-7-10;/h1-3,6,12-13H,4-5,7H2;1H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 217.67 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume can be found in the ChemSpider database .Scientific Research Applications
Fluorescent Sensor Development
A study by Maity and Govindaraju (2010) discusses a pyrrolidine constrained bipyridyl-dansyl conjugate synthesized through click chemistry, serving as a selective ratiometric and colorimetric chemosensor for Al(3+) ions based on internal charge transfer (ICT) mechanisms. This application underscores the compound's potential in developing sensitive materials for metal ion detection in environmental and biological contexts (D. Maity & T. Govindaraju, 2010).
Chemical Synthesis and Reactivity Study
Murthy et al. (2017) synthesized 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO) through hydride transfer and explored its reactivity. The study covered extensive characterization, including X-ray diffraction and NMR, and assessed its potential in non-linear optics and as a lead compound for anticancer drugs, demonstrating the compound's significance in advancing synthetic methodologies and drug discovery (P. Murthy et al., 2017).
Molecular Studies for Targeted Protein Degradation
Testa et al. (2018) focused on the synthesis and molecular properties of 3-fluoro-4-hydroxyprolines, analyzing their stereochemistry-dependent effects on molecular recognition in biological systems. The study reveals the utility of such compounds in targeted protein degradation, a promising approach in medicinal chemistry and drug development (A. Testa et al., 2018).
Safety and Hazards
properties
IUPAC Name |
3-(3-fluorophenyl)pyrrolidin-3-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO.ClH/c11-9-3-1-2-8(6-9)10(13)4-5-12-7-10;/h1-3,6,12-13H,4-5,7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBULFOYXFMTUOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC(=CC=C2)F)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)pyrrolidin-3-ol hydrochloride |
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